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Abstract

TAS1553 is a novel, orally bioavailable small molecule inhibitor of ribonucleotide reductase
(RNR), a critical enzyme for DNA synthesis and repair.[1][2] Developed by Taiho
Pharmaceutical, TAS1553 represents a promising new approach in cancer therapy by targeting
the protein-protein interaction between the R1 and R2 subunits of RNR.[3][4] This disruption
leads to a depletion of the deoxyribonucleotide triphosphate (dNTP) pool, inducing DNA
replication stress and subsequent apoptosis in cancer cells.[4][5] Preclinical studies have
demonstrated potent in vitro and in vivo antitumor activity across a range of hematological and
solid tumor models.[3] A Phase 1 clinical trial is currently underway to evaluate the safety,
pharmacokinetics, and preliminary efficacy of TAS1553 in patients with relapsed or refractory
acute myeloid leukemia (AML) and other myeloid neoplasms.[6][7] This technical guide
provides a comprehensive overview of the discovery, mechanism of action, preclinical data,
and clinical development of TAS1553.

Introduction to Ribonucleotide Reductase as a
Therapeutic Target

Ribonucleotide reductase (RNR) is a heterodimeric enzyme composed of two subunits, R1
(RRM1) and R2 (RRM2), that catalyzes the rate-limiting step in the de novo synthesis of
dNTPs.[3][4] This process is essential for DNA replication and repair, making RNR a well-
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established target for anticancer therapies.[3] By inhibiting RNR, the supply of necessary
building blocks for DNA is cut off, leading to cell cycle arrest and apoptosis, particularly in
rapidly proliferating cancer cells.[1] TAS1553 distinguishes itself from other RNR inhibitors by
not directly targeting the active site, but rather by preventing the crucial interaction between the
R1 and R2 subunits, offering a potentially more selective mechanism of action.[3]

Discovery of TAS1553

The discovery of TAS1553 was the result of a targeted effort to identify small molecules that
could disrupt the R1-R2 protein-protein interaction of RNR. This was achieved through the
development of a high-throughput screening assay to identify compounds that could inhibit this
interaction. Promising hits were then optimized through medicinal chemistry to improve
potency, selectivity, and pharmacokinetic properties, ultimately leading to the identification of
TAS1553.

Mechanism of Action

TAS1553 functions as a protein-protein interaction inhibitor.[5] It binds to the R1 subunit of
RNR, preventing its association with the R2 subunit.[4] This inhibition of RNR holoenzyme
formation blocks the conversion of ribonucleoside diphosphates to deoxyribonucleoside
diphosphates, leading to a significant reduction in the intracellular dNTP pool, particularly dATP.
[4][5] The resulting dNTP imbalance causes DNA replication stress, characterized by the
stalling of replication forks and the activation of the DNA damage response pathway, ultimately
triggering apoptosis and cell death in cancer cells.[4]
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Figure 1: Mechanism of action of TAS1553.

Preclinical Development
In Vitro Activity

TAS1553 has demonstrated potent and broad antiproliferative activity against a panel of human
solid and hematological cancer cell lines.[4] The half-maximal inhibitory concentration (IC50)
for RNR enzymatic activity and the R1-R2 protein-protein interaction, along with the half-
maximal growth inhibition (GI50) values for various cell lines are summarized below.
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Parameter Value (UM) Reference

RNR Enzymatic Activity IC50 0.0542 [4]

R1-R2 Interaction IC50 0.0396 [5]

Cell Line Cancer Type GI50 (uM) Reference
Acute Myeloid

MV-4-11 _ 0.279 [4]
Leukemia

Acute Myeloid
MOLM-13 _ 0.331 [4]
Leukemia

Acute Promyelocytic
HL-60 _ 0.386 [4]
Leukemia

Chronic Myeloid

K562 ] 0.415 [4]
Leukemia

HCC38 Breast Cancer 0.228 [4]
Non-Small Cell Lung

A549 0.523 [4]
Cancer

HCT116 Colorectal Cancer 0.375 [4]

PANC-1 Pancreatic Cancer 0.612 [4]

In Vivo Antitumor Efficacy

Oral administration of TAS1553 has shown significant antitumor efficacy in various xenograft
models of human cancers.[3]
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Tumor Growth

Xenograft Treatment o
Dose (mg/kg) Inhibition (T/C Reference
Model Schedule
%)
Once daily for 14
MV-4-11 (AML) 50 52.0 [5]
days
Once daily for 14
MV-4-11 (AML) 100 45.0 [5]
days
Once daily for 14
MV-4-11 (AML) 200 294 [5]
days
) Significant
HCC38 (Breast Once daily for14  ~
100 inhibition [8]
Cancer) days
(p<0.001)

In a systemic AML model, daily oral administration of TAS1553 at 100 mg/kg provided a
significant survival benefit.[8]

Biomarker Identification

Preclinical studies have identified Schlafen family member 11 (SLFN11) as a potential
predictive biomarker for the cytotoxic effect of TAS1553.[3] SLFN11 is a nuclear protein
involved in the DNA damage response, and its expression has been correlated with sensitivity
to various DNA-damaging agents.[9][10] Higher expression of SLFN11 may indicate a greater
dependence on DNA replication and repair pathways, making cancer cells more susceptible to
the effects of RNR inhibition by TAS1553.

Clinical Development

TAS1553 is currently being evaluated in a Phase 1, open-label, multicenter, first-in-human
clinical trial (NCT04637009).[6][7] The study aims to assess the safety, pharmacokinetics,
pharmacodynamics, and preliminary clinical activity of orally administered TAS1553 in adult
patients with relapsed or refractory acute myeloid leukemia (AML) and other myeloid
neoplasms.[7] The trial is designed in two parts: a dose-escalation phase to determine the
recommended Phase 2 dose, followed by a dose-expansion phase to further evaluate the
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safety and efficacy in specific patient cohorts.[6] As of late 2025, no results from this clinical
trial have been publicly reported.

Experimental Protocols
RNR Protein-Protein Interaction Assay (AlphaLISA)

This assay is designed to quantify the ability of a compound to inhibit the interaction between
the RNR R1 and R2 subunits.

Materials:

e Recombinant human RNR R1 and R2 proteins

AlphaLISA acceptor beads conjugated to an anti-R1 antibody

AlphaLISA donor beads conjugated to an anti-R2 antibody

Assay buffer (e.g., PBS with 0.1% BSA)

384-well microplates

Test compound (TAS1553)

Protocol:

Prepare serial dilutions of the test compound in assay buffer.

e In a 384-well plate, add the R1 protein and the acceptor beads. Incubate for 60 minutes at
room temperature.

¢ Add the test compound to the wells.

e Add the R2 protein to the wells and incubate for 60 minutes at room temperature.

e Add the donor beads and incubate for 60 minutes at room temperature in the dark.

» Read the plate on an AlphaScreen-compatible plate reader.
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e The signal generated is proportional to the extent of the R1-R2 interaction. The IC50 value is
calculated from the dose-response curve.

Click to download full resolution via product page

Figure 2: AlphaLISA experimental workflow.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, which is an indicator of metabolically
active cells.

Materials:

Cancer cell lines

Cell culture medium and supplements

Opaque-walled 96-well plates

Test compound (TAS1553)

CellTiter-Glo® Reagent

Protocol:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of TAS1553 for 72 hours.

Equilibrate the plate to room temperature for 30 minutes.

Add CellTiter-Glo® Reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

Measure the luminescence using a plate reader.

The GI50 value is calculated from the dose-response curve.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the antitumor efficacy of TAS1553 in a
mouse xenograft model.

Materials:

Immunocompromised mice (e.g., nude or SCID)

Human cancer cell line

Matrigel (optional)

Test compound (TAS1553) formulated for oral gavage

Vehicle control

Calipers for tumor measurement

Protocol:

Subcutaneously implant human cancer cells into the flank of the mice.

Allow the tumors to grow to a palpable size (e.g., 100-200 mms3).

Randomize the mice into treatment and control groups.

Administer TAS1553 or vehicle control orally according to the desired dose and schedule.

Measure tumor volume with calipers two to three times per week.
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» Monitor the body weight of the mice as an indicator of toxicity.

o At the end of the study, calculate the tumor growth inhibition (T/C %) and assess statistical
significance.
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Figure 3: In vivo xenograft study workflow.
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Future Directions

The ongoing Phase 1 clinical trial of TAS1553 will provide crucial information on its safety,
tolerability, and preliminary efficacy in patients with myeloid malignancies. Future studies will
likely focus on expanding the clinical evaluation of TAS1553 to other tumor types, both as a
monotherapy and in combination with other anticancer agents. Further investigation into the
role of SLFN11 as a predictive biomarker will be essential for patient selection and optimizing
the clinical application of TAS1553. The unique mechanism of action of TAS1553 as a protein-
protein interaction inhibitor of RNR holds significant promise for the development of a new
class of targeted cancer therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [The Discovery and Development of TAS1553: A Novel
Ribonucleotide Reductase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10830802#discovery-and-development-of-tas1553]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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